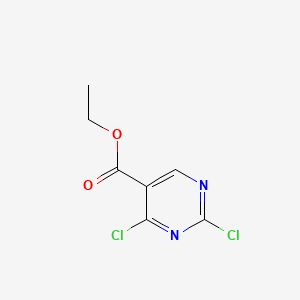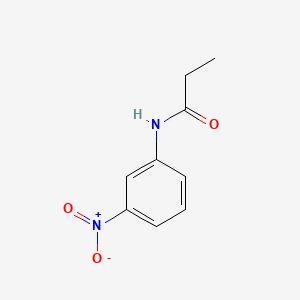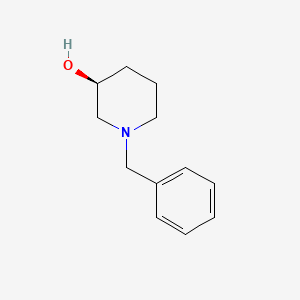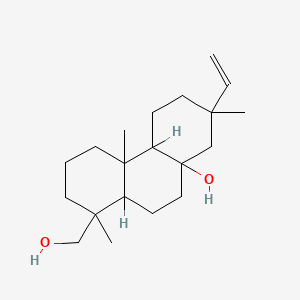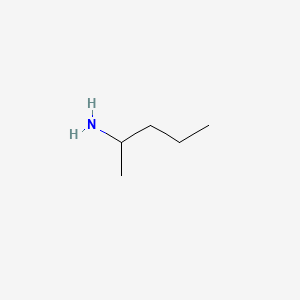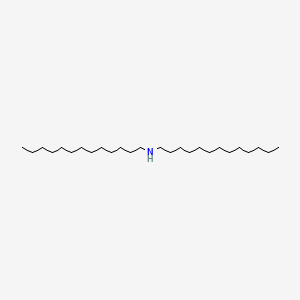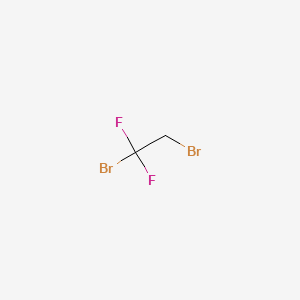
1,2-Dibromo-1,1-difluoroethane
概要
説明
1,2-Dibromo-1,1-difluoroethane is a chemical compound with the molecular formula BrCH2CF2Br . It has a molecular weight of 223.84 . It is also known by other names such as Ethane, 1,2-dibromo-1,1-difluoro- .
Molecular Structure Analysis
The molecular structure of this compound consists of two bromine atoms and two fluorine atoms attached to a two-carbon backbone . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis
This compound has a density of 2.224 g/mL at 25°C, a boiling point of 93-94°C, and a melting point of -61°C . It also has a refractive index of n20/D 1.4451 .科学的研究の応用
Molecular Structure and Conformation Analysis :
- Freitas, Bühl, and O'Hagan (2012) found that 1,2-Difluoroethane adopts a lower energy gauche rather than anti conformation, independent of hyperconjugation effects, affecting its molecular dipole (Freitas, Bühl, & O'Hagan, 2012).
- Emsley et al. (2006) used NMR spectroscopy to analyze 1,2-dibromo-1,1-difluoroethane, revealing insights into its scalar couplings and conformational distribution due to C-C bond rotation (Emsley et al., 2006).
- Souza, Freitas, and Rittner (2008) discussed the rotational isomerism of 1,2-di-haloethanes, including this compound, providing insights into its gauche effect and electron delocalization (Souza, Freitas, & Rittner, 2008).
Chemical Synthesis Applications :
- Fujita, Suzuki, Ichitsuka, and Ichikawa (2013) demonstrated the synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes from 1,1-dibromo-2,2-difluoroethene, highlighting its use in selective synthesis processes (Fujita et al., 2013).
Photoelectron Angular Distribution and Dichroism :
- Di Tommaso, Stener, Fronzoni, and Decleva (2006) investigated the effects of conformation on circular dichroism in the photoelectron angular distribution of 1,2-dibromo-1,2-difluoroethane conformers (Di Tommaso et al., 2006).
Rotational Spectroscopy and Hydrogen Bond Topology :
- Chen, Zheng, Wang, Feng, Xia, and Gou (2017) conducted a study on the weak hydrogen bond topology in the 1,1-difluoroethane dimer, revealing insights into its rotational spectrum and isomer stability (Chen et al., 2017).
Safety and Hazards
1,2-Dibromo-1,1-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also hazardous to the ozone layer . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment such as gloves and eyeshields should be used .
作用機序
Target of Action
The primary target of 1,2-Dibromo-1,1-difluoroethane is the respiratory system . This compound interacts with the respiratory system and can cause changes in its function.
Mode of Action
It is known that this compound can cause changes in the metabolism and severe destruction of living tissues
Pharmacokinetics
It is known that the compound has a boiling point of 93-94 °c and a density of 2224 g/mL at 25 °C . These properties may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound can cause changes in the metabolism and severe destruction of living tissues
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and efficacy can be affected by temperature, as it has a specific boiling point . Additionally, the compound’s impact on the ozone layer suggests that it may interact with environmental factors in complex ways .
特性
IUPAC Name |
1,2-dibromo-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2F2/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOZWTRVXPUOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031505 | |
| Record name | 1,2-Dibromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Dibromo-1,1-difluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
75-82-1 | |
| Record name | 1,2-Dibromo-1,1-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1,1-difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1,1-difluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMO-1,1-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ04838TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 1,2-dibromo-1,1-difluoroethane in polymer chemistry?
A1: this compound, when combined with cyclohexene, forms a solvent system with closely matched refractive indices. This system is particularly useful for density gradient sedimentation studies of polymers. [] This technique helps analyze the composition of polymer mixtures and copolymers by separating them based on their buoyant densities. For instance, researchers successfully used this system to study polystyrenes, Hevea rubber, and synthetic cis-1,4-polyisoprene. []
Q2: How does the molecular structure of this compound relate to its spectroscopic properties?
A2: While the provided abstracts don't delve into specific spectroscopic data for this compound, one abstract mentions the use of photoelectron spectroscopy to study this compound. [] This technique provides valuable information about the electronic structure and bonding characteristics of molecules. Researchers can correlate the observed spectral features with the molecule's structure, including the presence of specific bonds (C-Br, C-F, C-H) and their respective energy levels. Further investigation into the full research article may reveal more specific spectroscopic data.
Q3: Are there any known applications of this compound in rapidly crosslinking fluoropolymers?
A3: Yes, research indicates that this compound can be a critical component in producing rapidly cross-linking liquid fluoropolymers. [] When combined with tetrafluoroethylene, it introduces specific reactive groups (-CH2-X, where X can be bromine or iodine) into the polymer structure. [] These groups facilitate rapid crosslinking, leading to desirable material properties. This type of fluoropolymer has various applications, although the specific uses are not mentioned in the abstract.
Q4: Has this compound been studied in the context of infrared multiphoton dissociation?
A4: Yes, researchers have investigated the infrared multiphoton dissociation of this compound using infrared and visible luminescence techniques. [] This research likely focuses on understanding the photochemical behavior of the molecule and the reaction pathways involved in its dissociation upon absorbing multiple infrared photons. Further details on the specific findings and their implications would require access to the full research paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



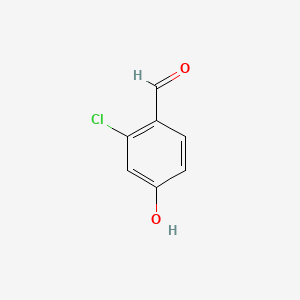
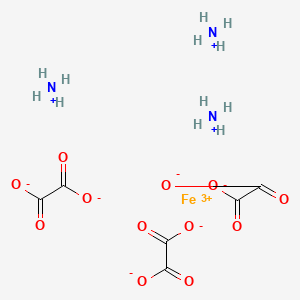
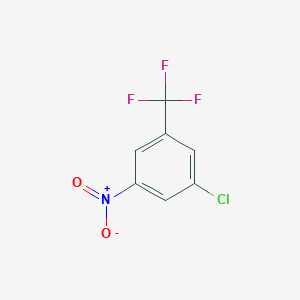
![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)
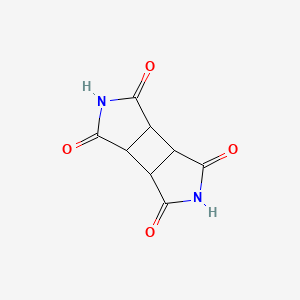
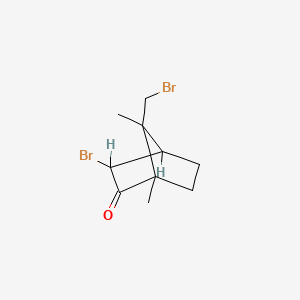
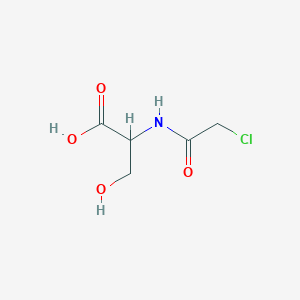
![(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1630468.png)
